Zaltoprofen-13C,d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

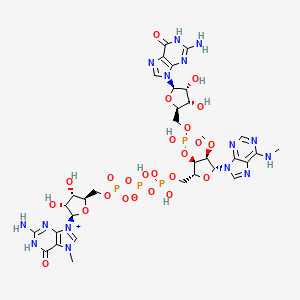

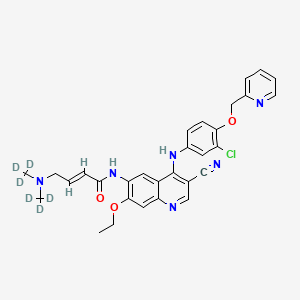

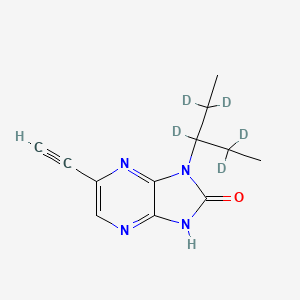

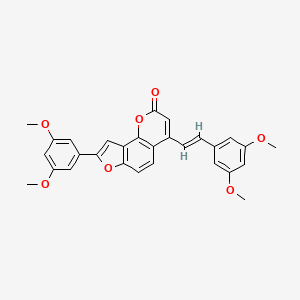

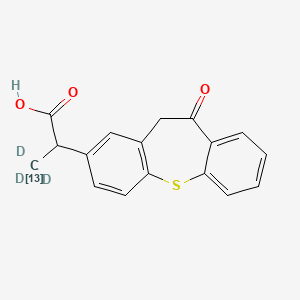

ザルトプロフェン-13C,d3: は、非ステロイド性抗炎症薬(NSAID)であるザルトプロフェンの標識バージョンです。この化合物は、炭素-13と重水素で特異的に標識されており、さまざまな科学研究用途に役立ちます。 ザルトプロフェン自体は、強力な抗炎症作用と鎮痛作用で知られており、主に選択的シクロオキシゲナーゼ-2(COX-2)阻害剤として作用します .

準備方法

合成経路と反応条件: ザルトプロフェン-13C,d3の調製には、ザルトプロフェン分子への炭素-13と重水素の組み込みが含まれます。 ザルトプロフェンの一般的な合成経路には、5-(1-プロピオニル)-2-チオフェニルフェニル酢酸をイニシエーターとして使用し、その後、転位、加水分解、環化が行われます . 転位ステップには、多くの場合、反応効率と収率を高めるための加熱による照射が含まれます。

工業的生産方法: ザルトプロフェン-13C,d3の工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスは、環境に優しく、大量生産に適しており、高収率と高純度を保証しています .

化学反応の分析

反応の種類: ザルトプロフェン-13C,d3は、次のようなさまざまな化学反応を起こします。

酸化: この反応により、ザルトプロフェンS-オキシドが生成される可能性があります。

還元: この反応により、ザルトプロフェン-13C,d3は元の化合物に戻されます。

置換: この反応には、分子内の官能基の置換が含まれる可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

置換: 目的の置換に応じて、さまざまな求核試薬または求電子試薬。

主な生成物: これらの反応から生成される主な生成物には、ザルトプロフェンS-オキシド、10-ヒドロキシザルトプロフェン、およびその他の誘導体があります .

科学的研究の応用

ザルトプロフェン-13C,d3は、標識同位体が含まれているため、薬物開発中の定量のための優れたトレーサーとなるため、科学研究で広く使用されています。その用途には次のものが含まれます。

化学: 薬物動態および代謝研究におけるトレーサーとして使用されます。

生物学: ザルトプロフェンの生物学的経路と相互作用を研究するのに役立ちます。

医学: 新しいNSAIDの開発と、そのメカニズムの理解に使用されます。

作用機序

ザルトプロフェン-13C,d3は、炎症や痛みを媒介するプロスタグランジンの合成に関与するCOX-2酵素を選択的に阻害することにより、その効果を発揮します。 COX-2を阻害することにより、ザルトプロフェン-13C,d3はこれらの炎症性メディエーターの産生を減らし、それにより抗炎症作用と鎮痛作用をもたらします .

類似化合物との比較

類似化合物:

イブプロフェン: 抗炎症作用が似ていますが、COX-2への選択性が低い別のNSAID。

ジクロフェナク: 作用範囲が広く、強力なNSAIDですが、胃腸副作用が多い。

ケトプロフェン: ザルトプロフェンに似ていますが、薬物動態特性が異なります。

独自性: ザルトプロフェン-13C,d3は、標識同位体を含んでいるため、研究開発のための機能が強化されているため、ユニークです。 COX-2の選択的阻害により、他のNSAIDに一般的に見られる胃腸副作用なしに、炎症と痛みを対象とした研究に最適な選択肢となっています .

特性

分子式 |

C17H14O3S |

|---|---|

分子量 |

302.4 g/mol |

IUPAC名 |

3,3,3-trideuterio-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)(313C)propanoic acid |

InChI |

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1+1D3 |

InChIキー |

MUXFZBHBYYYLTH-KQORAOOSSA-N |

異性体SMILES |

[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |

正規SMILES |

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。